molecular formula C21H35NO5 B4001944 N-butyl-4-(2-tert-butyl-6-methylphenoxy)-1-butanamine oxalate

N-butyl-4-(2-tert-butyl-6-methylphenoxy)-1-butanamine oxalate

Cat. No.: B4001944
M. Wt: 381.5 g/mol
InChI Key: YCJOQFXMBRRWSD-UHFFFAOYSA-N
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Description

N-butyl-4-(2-tert-butyl-6-methylphenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C21H35NO5 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.25152322 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

  • Synthetic Phenolic Antioxidants (SPAs) , including compounds with tert-butyl and methyl groups, are used to extend the shelf life of various products. These have been detected in various environmental matrices, suggesting their widespread use and potential environmental impact. Studies indicate that SPAs can exhibit hepatic toxicity and endocrine-disrupting effects, underscoring the importance of investigating similar compounds for environmental and health safety (Liu & Mabury, 2020).

Sorption of Phenoxy Herbicides

  • Phenoxy herbicides , which share a phenolic structure with the compound of interest, have been extensively studied for their sorption to soil and environmental fate. Understanding the interactions of these compounds with environmental matrices can inform the development and environmental management of new chemical entities (Werner, Garratt, & Pigott, 2012).

Bioactivities of 2,4-Di-Tert-Butylphenol and Analogs

  • 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, which are structurally related to the compound , exhibit a range of bioactivities, including potential toxicity against various organisms. Such studies highlight the importance of evaluating the bioactivity and toxicity of novel compounds for both environmental and pharmaceutical applications (Zhao et al., 2020).

Neuroprotective Potential of Derivatives

  • Research on 3-N-Butylphthalide (NBP) , a compound with potential structural or functional similarities, has shown significant neuroprotective effects. Such findings suggest that exploring the neuroprotective properties of new compounds could have therapeutic applications in neurology and psychiatry (Abdoulaye & Guo, 2016).

Antioxidant Activity Determination Methods

  • The determination of antioxidant activity is crucial for assessing the potential health benefits of compounds, including phenolic antioxidants. Various methods are used to evaluate the antioxidant capacity, which can be applied to new compounds to determine their potential health benefits or risks (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N-butyl-4-(2-tert-butyl-6-methylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO.C2H2O4/c1-6-7-13-20-14-8-9-15-21-18-16(2)11-10-12-17(18)19(3,4)5;3-1(4)2(5)6/h10-12,20H,6-9,13-15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJOQFXMBRRWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=CC=C1C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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